molecular formula C8H7BrFNO B2889071 2-(4-Bromo-2-fluorophenyl)acetamide CAS No. 1000668-71-2

2-(4-Bromo-2-fluorophenyl)acetamide

Cat. No.: B2889071
CAS No.: 1000668-71-2
M. Wt: 232.052
InChI Key: ZHMJLHVIMRIFON-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7BrFNO. It is primarily used as an intermediate in organic synthesis and chemical research. The compound is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, which can influence its reactivity and properties.

Preparation Methods

2-(4-Bromo-2-fluorophenyl)acetamide is typically synthesized through a series of fluorination and substitution reactions. One common method involves the reaction of 4-bromo-2-fluoroaniline with acetic anhydride under controlled conditions to yield the desired acetamide product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

2-(4-Bromo-2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)acetamide depends on its specific applicationThe exact molecular targets and pathways involved would depend on the specific context of its use in research or industry .

Comparison with Similar Compounds

2-(4-Bromo-2-fluorophenyl)acetamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific halogenation pattern and the resulting chemical properties.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMJLHVIMRIFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-(4-bromo-2-fluorophenyl)acetic acid (0.1 g, 0.429 mmol) in sulfurous dichloride (5 mL, 0.429 mmol) was added DMF (3.32 μL, 0.043 mmol). The resulting mixture was stirred at 60° C. After 2 h, TLC analysis (PE/EA=1/1) showed the starting material had disappeared. The solvent was removed in vacuo to give 2-(4-bromo-2-fluorophenyl)acetyl chloride (110 mg, 0.416 mmol, 97% yield). A solution of 2-(4-bromo-2-fluorophenyl)acetyl chloride (110 mg, 0.437 mmol) in THF (5 mL) was added to ammonium hydroxide (10 mL, 257 mmol). The resulting mixture was stirred at 0° C. After LCMS analysis showed the starting material had disappeared, the solvent was removed in vacuo. The residue was dissolved in EA (50 mL) and washed with H2O (10 mL) and brine (10 mL). The organic layer was dried and concentrated to give a white solid of 2-(4-bromo-2-fluorophenyl)acetamide (100 mg, 0.280 mmol, 63.9% yield), which was used into the next step without further purification: 1H NMR (400 MHz, CD3OD) δ 7.32-7.30 (m, 2H), 7.24 (t, J=8.2 Hz, 1H), 3.54 (s, 2H); ES-LCMS m/z 232.0 (M+H).
Quantity
110 mg
Type
reactant
Reaction Step One
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10 mL
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reactant
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5 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-1-(bromomethyl)-2-fluorobenzene (56.0 mmol) in ethanol (75.0 ml) and water (15.0 ml) was added sodium cyanide (67.2 mmol). The reaction was refluxed for 3 days then cooled and diluted with water. The solids were collected, slurried in water (100 mL) and 6N aq HCl (50 mL) for 1 h, and then filtered and dried via suction. The collected solids were slurried again in dichloromethane, and the solids were collected and dried to afford the title product (6.9 g, 52% yield) as a white solid. MS(ES)+ m/e 232.1, 233.9 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.43 (s, 2 H) 6.99 (br. s., 1 H) 7.28 (t, J=8.08 Hz, 1 H) 7.36 (dd, J=8.34, 2.02 Hz, 1 H) 7.47 (dd, J=9.60, 2.02 Hz, 1 H) 7.50 (br. s., 1 H).
Quantity
56 mmol
Type
reactant
Reaction Step One
Quantity
67.2 mmol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
52%

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